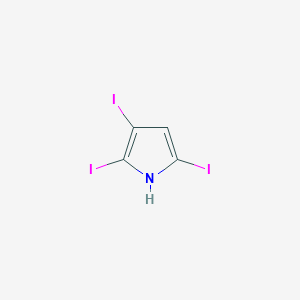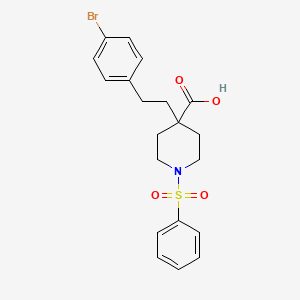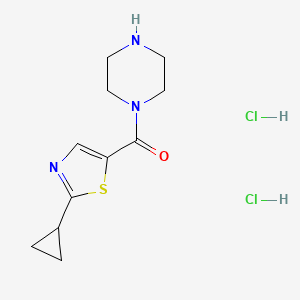![molecular formula C17H24N2O2 B2506861 N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide CAS No. 2199383-73-6](/img/structure/B2506861.png)
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Wirkmechanismus
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide exerts its pharmacological effects by selectively inhibiting BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is involved in various cellular processes, including B-cell activation, proliferation, and survival. Inhibition of BTK by N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide blocks B-cell receptor signaling, leading to the suppression of downstream signaling pathways, including PI3K/Akt and NF-κB.
Biochemical and Physiological Effects:
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been shown to exhibit potent inhibitory activity against BTK, leading to the suppression of B-cell activation, proliferation, and survival. In preclinical studies, N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which makes it an ideal tool for studying B-cell receptor signaling. N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has some limitations for lab experiments, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide also requires careful handling due to its potential toxicity.
Zukünftige Richtungen
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various diseases, including CLL, MCL, and rheumatoid arthritis. Future research on N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide should focus on optimizing its pharmacokinetics and pharmacodynamics, improving its solubility and bioavailability, and exploring its potential therapeutic benefits in other diseases, such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide is a small molecule inhibitor that selectively targets BTK, a key mediator of B-cell receptor signaling. N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various diseases. N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including its poor solubility and potential toxicity. Future research on N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide should focus on optimizing its pharmacokinetics and exploring its potential therapeutic benefits in other diseases.
Synthesemethoden
The synthesis of N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The synthesis of N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been reported in several scientific publications, including a patent by Takeda Pharmaceutical Company Limited. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic benefits in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown that N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide exhibits potent inhibitory activity against BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK by N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been shown to result in the suppression of B-cell activation, proliferation, and survival, leading to the induction of apoptosis.
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-5-15(20)18-10-11-19-16(21)12-13-6-8-14(9-7-13)17(2,3)4/h5-9H,1,10-12H2,2-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZBUSFIFNGIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-tert-butylphenyl)acetamido]ethyl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)
![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)
![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)


![4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2506788.png)
![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)
![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

